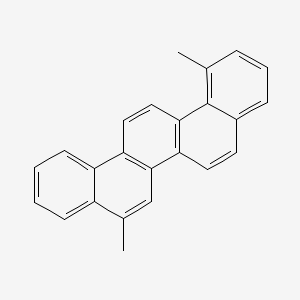![molecular formula C5H8F3NS B14598291 2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine CAS No. 61170-54-5](/img/structure/B14598291.png)
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles, structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The presence of the trifluoromethylsulfanyl group in this compound adds unique properties, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine typically involves the alkylation of 1-tosyl-2-(trifluoromethyl)aziridine. The reaction conditions often include the use of strong bases and specific solvents to facilitate the alkylation process . The presence of a good terminal leaving group in the precursor aziridine aids in the ring expansion and formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The trifluoromethylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, bases, and acids. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, nucleophilic ring opening can lead to the formation of various nitrogen-containing compounds, while substitution reactions can yield products with different functional groups replacing the trifluoromethylsulfanyl group.
Applications De Recherche Scientifique
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine has several applications in scientific research:
- **Chem
Propriétés
Numéro CAS |
61170-54-5 |
|---|---|
Formule moléculaire |
C5H8F3NS |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(trifluoromethylsulfanyl)aziridine |
InChI |
InChI=1S/C5H8F3NS/c1-4(2)3-9(4)10-5(6,7)8/h3H2,1-2H3 |
Clé InChI |
AJRVMWIRYDIABQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN1SC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)




![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
